Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

描述

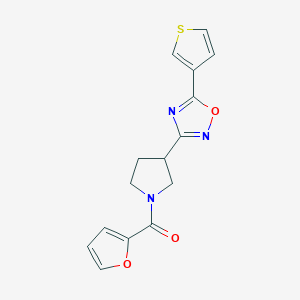

Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group, a pyrrolidine ring, a 1,2,4-oxadiazole moiety, and a thiophen-3-yl substituent. This structure combines aromatic and aliphatic heterocycles, offering unique electronic and steric properties. The oxadiazole ring is a critical pharmacophore known for its metabolic stability and hydrogen-bonding capabilities, while the thiophene and furan groups contribute to π-π stacking interactions and lipophilicity.

属性

IUPAC Name |

furan-2-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-15(12-2-1-6-20-12)18-5-3-10(8-18)13-16-14(21-17-13)11-4-7-22-9-11/h1-2,4,6-7,9-10H,3,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMLWJMASYRBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the furan and thiophene rings. Common synthetic routes may involve:

Formation of the Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with a nitrile in the presence of an acid catalyst.

Coupling Reactions: The furan and thiophene rings can be coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

化学反应分析

Types of Reactions

Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The oxadiazole ring can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxadiazole ring can yield amines.

科学研究应用

Structural Characteristics

| Component | Description |

|---|---|

| Furan | A five-membered aromatic ring |

| Thiophene | A five-membered ring containing sulfur |

| Oxadiazole | A five-membered ring containing nitrogen and oxygen |

| Pyrrolidine | A saturated five-membered ring with nitrogen |

Antibacterial Activity

Recent studies have shown that compounds containing pyrrole and oxadiazole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

In a comparative study, certain oxadiazole derivatives demonstrated minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics, suggesting their potential as effective antibacterial agents .

Anticancer Properties

The compound's structural features may also contribute to anticancer activity. Research indicates that furan and thiophene derivatives can interfere with cancer cell proliferation. For example, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines in vitro. The mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression .

Antioxidant Activity

Oxadiazole-containing compounds are recognized for their antioxidant properties. Studies suggest that furan-based derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The incorporation of thiophene further enhances this activity due to its electron-rich nature .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of several pyrrole derivatives against MRSA. The results indicated that compounds structurally related to this compound exhibited MIC values as low as 0.125 μg/mL, outperforming traditional antibiotics like vancomycin .

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines revealed that specific derivatives led to a significant reduction in cell viability at concentrations as low as 10 μM. Mechanistic studies indicated that these compounds induced apoptosis through mitochondrial pathways .

作用机制

The mechanism of action of Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

(a) (4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidin-1-yl)(thiophen-3-yl)methanone

- Molecular Formula : C₁₉H₁₈FN₃O₃S

- Molecular Weight : 387.43 g/mol

- Key Differences: Replaces the pyrrolidine ring with a piperidine (6-membered) ring, increasing conformational flexibility. Substitutes the thiophen-3-yl group on oxadiazole with a fluorophenoxymethyl chain, introducing strong electron-withdrawing effects (fluorine) and enhanced metabolic stability. The fluorophenoxy group may improve blood-brain barrier penetration compared to the thiophene in the target compound .

(b) (3-{5-[(4-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-1-yl)(thiophen-3-yl)methanone

- Molecular Formula : C₂₀H₂₀N₃O₃S

- Molecular Weight : 397.45 g/mol

- Key Differences: Retains the pyrrolidine core but replaces the thiophen-3-yl with a methylphenoxymethyl group.

Analogues with Varying Heterocycles

(a) (Furan-2-yl){2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azepan-1-yl}methanone

- Molecular Formula : C₁₉H₁₈N₃O₃

- Molecular Weight : 344.37 g/mol

- Key Differences :

- Replaces pyrrolidine with azepane (7-membered ring), increasing ring flexibility and altering steric interactions.

- Substitutes thiophen-3-yl with pyridin-3-yl, introducing a basic nitrogen atom. This enhances water solubility but may reduce membrane permeability compared to the sulfur-containing thiophene .

(b) (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

- Molecular Formula : C₁₄H₁₄N₄O₂

- Molecular Weight : 286.29 g/mol

- Key Differences: Replaces oxadiazole with a 1,2,4-triazole ring, altering hydrogen-bonding capacity and electronic properties.

Fluorinated Analogues

{(S)-2-[3-(3-Fluoro-2-methylphenyl)-[1,2,4]oxadiazol-5-yl]pyrrolidin-1-yl}-(3-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone

- Molecular Formula : C₂₃H₂₁FN₆O₂

- Molecular Weight : 432.45 g/mol

- Key Differences :

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Ring Systems | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₄N₃O₃S* | ~344.37 | Pyrrolidine, oxadiazole, thiophene, furan | Balanced lipophilicity, moderate rigidity |

| (4-{5-[(4-Fluorophenoxy)methyl]-oxadiazol-3-yl}piperidin-1-yl)(thiophen-3-yl) | C₁₉H₁₈FN₃O₃S | 387.43 | Piperidine, fluorophenoxy | Enhanced BBB penetration |

| (Furan-2-yl){2-[3-(pyridin-3-yl)-oxadiazol-5-yl]azepan-1-yl}methanone | C₁₉H₁₈N₃O₃ | 344.37 | Azepane, pyridine | Increased solubility, reduced permeability |

| (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine | C₁₄H₁₄N₄O₂ | 286.29 | Triazole, methoxyphenyl | Higher polarity, electron-donating effects |

*Estimated based on structural similarity to –5.

Key Findings

Heterocycle Effects : Thiophene enhances lipophilicity and π-stacking, whereas pyridine improves solubility. Oxadiazole outperforms triazole in metabolic stability due to reduced susceptibility to enzymatic cleavage .

Substituent Impact : Electron-withdrawing groups (e.g., fluorine) improve bioavailability but may reduce intrinsic activity. Thiophene’s sulfur atom offers a unique interaction profile compared to oxygen in furan .

生物活性

Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that incorporates a furan ring, a pyrrolidine moiety, and a thiophene-substituted oxadiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Furan Ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.

- Pyrrolidine Moiety : A saturated five-membered ring that may enhance biological activity through interactions with biological targets.

- Oxadiazole Ring : Known for its diverse biological activities, particularly in drug discovery.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that various 1,2,4-oxadiazole derivatives showed cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 2.76 to 9.27 µM for some derivatives . The incorporation of thiophene and furan rings into the structure of oxadiazoles has been associated with enhanced potency against tumor cells.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HeLa | 4.50 |

| Compound 2 | CaCo-2 | 6.20 |

| Furan derivative | MCF7 (breast cancer) | 5.30 |

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties. A review on novel 1,2,4-Oxadiazole derivatives noted their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxadiazole A | Staphylococcus aureus | 12.5 µg/mL |

| Oxadiazole B | E. coli | 15 µg/mL |

| Furan derivative | MRSA | 10 µg/mL |

Case Study 1: Anticancer Efficacy

In a specific study involving a series of synthesized oxadiazole derivatives, one compound exhibited selective cytotoxicity towards human renal cancer cell lines with an IC50 value of approximately 1.14 µM. This finding underscores the importance of structural modifications in enhancing the anticancer activity of oxadiazoles .

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis of furan-based oxadiazoles and their evaluation against MRSA strains. The results indicated that these compounds showed promising antibacterial activity, suggesting their potential as lead compounds for further development in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。